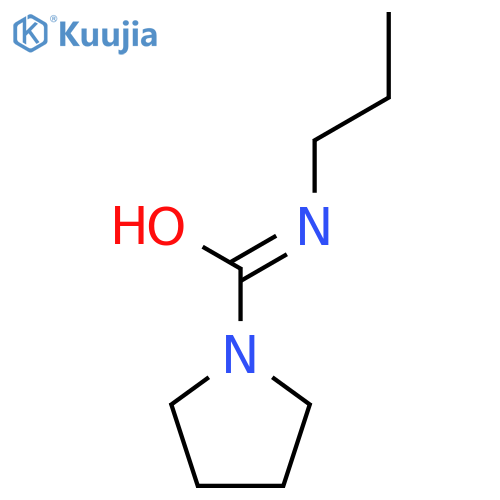Cas no 348594-03-6 (N-propylpyrrolidine-1-carboxamide)

348594-03-6 structure
商品名:N-propylpyrrolidine-1-carboxamide
N-propylpyrrolidine-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-propylpyrrolidine-1-carboxamide
- AKOS026739273
- F8887-1839
- SCHEMBL3705956
- 348594-03-6
-
- インチ: InChI=1S/C8H16N2O/c1-2-5-9-8(11)10-6-3-4-7-10/h2-7H2,1H3,(H,9,11)
- InChIKey: UYDWWRKOUCSKLJ-UHFFFAOYSA-N
- ほほえんだ: CCCNC(=O)N1CCCC1
計算された属性
- せいみつぶんしりょう: 156.126263138g/mol
- どういたいしつりょう: 156.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
N-propylpyrrolidine-1-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | N304111-100mg |
N-Propyl-1-pyrrolidinecarboxamide |
348594-03-6 | 100mg |
$ 70.00 | 2022-06-03 | ||
| Life Chemicals | F8887-1839-2.5g |
N-propylpyrrolidine-1-carboxamide |
348594-03-6 | 95%+ | 2.5g |
$518.0 | 2023-09-05 | |
| Life Chemicals | F8887-1839-0.25g |
N-propylpyrrolidine-1-carboxamide |
348594-03-6 | 95%+ | 0.25g |
$233.0 | 2023-09-05 | |
| Life Chemicals | F8887-1839-10g |
N-propylpyrrolidine-1-carboxamide |
348594-03-6 | 95%+ | 10g |
$1088.0 | 2023-09-05 | |
| Life Chemicals | F8887-1839-1g |
N-propylpyrrolidine-1-carboxamide |
348594-03-6 | 95%+ | 1g |
$259.0 | 2023-09-05 | |
| TRC | N304111-500mg |
N-Propyl-1-pyrrolidinecarboxamide |
348594-03-6 | 500mg |
$ 250.00 | 2022-06-03 | ||
| Life Chemicals | F8887-1839-5g |
N-propylpyrrolidine-1-carboxamide |
348594-03-6 | 95%+ | 5g |
$777.0 | 2023-09-05 | |
| Life Chemicals | F8887-1839-0.5g |
N-propylpyrrolidine-1-carboxamide |
348594-03-6 | 95%+ | 0.5g |
$246.0 | 2023-09-05 | |
| TRC | N304111-1g |
N-Propyl-1-pyrrolidinecarboxamide |
348594-03-6 | 1g |
$ 365.00 | 2022-06-03 |
N-propylpyrrolidine-1-carboxamide 関連文献
-
1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
4. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
348594-03-6 (N-propylpyrrolidine-1-carboxamide) 関連製品
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 55290-64-7(Dimethipin)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
